molecular formula C8H5N3 B3356636 2,4-Pyridinedicarbonitrile, 6-methyl- CAS No. 67720-35-8

2,4-Pyridinedicarbonitrile, 6-methyl-

Cat. No.: B3356636
CAS No.: 67720-35-8
M. Wt: 143.15 g/mol
InChI Key: XQFOROIZACDDGH-UHFFFAOYSA-N
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Description

The cyano groups confer strong electron-withdrawing effects, influencing reactivity in nucleophilic additions and cyclization reactions . Structural analogs and related compounds are discussed below, with emphasis on substituent effects, synthesis, and applications.

Properties

IUPAC Name

6-methylpyridine-2,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-6-2-7(4-9)3-8(5-10)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFOROIZACDDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497366
Record name 6-Methylpyridine-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67720-35-8
Record name 6-Methylpyridine-2,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

2,4-Pyridinedicarbonitrile (CAS 29181-50-8)

  • Structure : Lacks the 6-methyl group present in the target compound.
  • Properties: The planar structure facilitates π-π stacking in solid-state applications . The dual cyano groups enhance electron-withdrawing capacity, making it reactive in nucleophilic additions.
  • Reactivity: Rhodococcus erythropolis A4 hydrates this compound to 2-cyanopyridine-4-carboxamide (97% yield in 10 minutes) . The absence of a methyl group allows unhindered enzymatic or chemical modification.
  • Applications : Used in synthetic pathways requiring electron-deficient aromatic systems .

6-Methylpicolinonitrile (2-Cyano-6-methylpyridine, CAS MFCD00190586)

  • Structure: Mono-carbonitrile with a methyl group at the 6-position.
  • Properties : Simpler structure compared to di-carbonitriles; the single -CN group reduces electron-withdrawing effects.
  • Synthesis : Prepared via methods similar to pyridine alkylation or cyanation .
  • Applications : Intermediate in pharmaceuticals and agrochemicals, leveraging its nitrile group for further functionalization .

2-Amino-4-(2,4-dichlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile (CAS 281212-89-3)

  • Structure: Features amino (-NH₂), methoxy (-OCH₃), and dichlorophenyl substituents alongside dual cyano groups.
  • Applications: Potential biological activity due to diverse substituents, though specific data are unavailable .

Pyrimidine-5-carbonitrile Derivatives (e.g., )

  • Structure : Pyrimidine rings (e.g., 4-oxo-1,4-dihydropyrimidine-5-carbonitrile) differ from pyridine in saturation and electronic properties.
  • Reactivity: Oxo groups enable keto-enol tautomerism, influencing acidity and reactivity. For example, 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile forms intermolecular N–H⋯O hydrogen bonds in crystals .
  • Biological Activity : Pyrimidine derivatives are explored for anticancer activity, though many exhibit lower potency than reference drugs like doxorubicin .

Data Tables: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Properties Biological Activity
2,4-Pyridinedicarbonitrile, 6-methyl- 2-CN, 4-CN, 6-CH₃ ~159.16 (estimated) Electron-deficient, steric hindrance at C6 Not reported
2,4-Pyridinedicarbonitrile 2-CN, 4-CN 129.12 High reactivity in nucleophilic additions Synthetic intermediate
6-Methylpicolinonitrile 2-CN, 6-CH₃ 118.14 Mono-functionalization site Pharmaceutical intermediate
2-Amino-4-(2,4-dichlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile 2-NH₂, 4-(Cl)₂Ph, 6-OCH₃, 3-CN, 5-CN 333.17 (estimated) Hydrogen-bonding capability Undisclosed
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-SCH₂CH₂OCH₃, 4-CH₂CH(CH₃)₂, 6-O 283.38 N–H⋯O hydrogen bonding in crystals Chemotherapeutic potential

Q & A

Q. What are the optimal synthetic routes for 6-methyl-2,4-pyridinedicarbonitrile, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves multi-step processes, such as cyclization reactions using precursors like acetophenone derivatives, aldehydes, and ammonium acetate in ethanol under reflux (e.g., 10–20 hours). Key steps include controlling temperature to avoid side reactions and using ethanol for precipitation. For example, refluxing with ethyl cyanoacetate and ammonium acetate in ethanol yields intermediates that are crystallized from DMF/ethanol mixtures . Adjusting molar ratios of reagents and monitoring reaction progress via thin-layer chromatography (TLC) can optimize yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 6-methyl-2,4-pyridinedicarbonitrile?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming the positions of methyl and cyano groups. For instance, the methyl group at position 6 typically resonates near δ 2.5 ppm in 1^1H NMR .
  • X-ray Crystallography: Used to resolve ambiguities in molecular geometry. Cambridge Structural Database (CCDC) entries (e.g., CCDC-971311) provide reference data for validating synthesized structures .
  • Infrared (IR) Spectroscopy: Cyano groups exhibit sharp peaks near 2200–2250 cm1^{-1}, distinguishing them from carbonyl or amine functionalities .

Advanced Research Questions

Q. How do pH and temperature variations impact the reactivity of the cyano groups in 6-methyl-2,4-pyridinedicarbonitrile?

Methodological Answer: The cyano groups are sensitive to hydrolysis under acidic or basic conditions. For example:

  • Acidic Conditions: Partial hydrolysis may yield carboxamide intermediates (e.g., 2-cyanopyridine-4-carboxamide) .
  • Neutral/Controlled Conditions: Maintain cyano integrity for applications like coordination chemistry. Reactions should be conducted under inert atmospheres (e.g., nitrogen) to prevent moisture interference .
    Systematic studies using kinetic monitoring (e.g., HPLC or UV-Vis) at varying pH (3–9) and temperatures (25–80°C) can map stability thresholds .

Q. What strategies resolve contradictions in reported reaction mechanisms under different experimental conditions?

Methodological Answer: Discrepancies in mechanisms (e.g., nucleophilic vs. electrophilic pathways) arise from solvent polarity, catalyst choice, or reagent purity. To address this:

  • Reproducibility Checks: Replicate reactions under standardized conditions (e.g., anhydrous solvents, controlled humidity).
  • Computational Modeling: Density Functional Theory (DFT) calculations can predict dominant pathways. For instance, cyano group reactivity in polar aprotic solvents (e.g., DMF) favors nucleophilic attack .
  • Isotopic Labeling: Use 15^{15}N-labeled compounds to trace reaction intermediates via NMR .

Q. What methodologies assess the biological activity of 6-methyl-2,4-pyridinedicarbonitrile derivatives, such as anticancer potential?

Methodological Answer:

  • In Vitro Assays: Screen derivatives against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays to measure cytotoxicity. For example, pyridinecarbonitrile analogs show IC50_{50} values in the micromolar range .
  • Enzyme Inhibition Studies: Evaluate interactions with targets like tyrosine kinases using fluorescence polarization or surface plasmon resonance (SPR) .
  • Molecular Docking: Predict binding affinities to receptors like EGFR or VEGF using AutoDock Vina .

Q. How does 6-methyl-2,4-pyridinedicarbonitrile interact with metal ions, and what applications arise from these interactions?

Methodological Answer: The compound acts as a ligand via its cyano and pyridine nitrogen atoms. For example:

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications. Stability constants can be determined via potentiometric titrations .
  • Sensor Development: Metal complexes exhibit fluorescence quenching or enhancement, useful in detecting environmental pollutants (e.g., Hg2+^{2+}) .
  • Catalysis: Pd complexes derived from pyridinedicarbonitriles catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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